Bromo-PEG4-PFP ester

Hydrolysis stability PFP ester Amine conjugation

Bromo-PEG4-PFP ester is a heterobifunctional PEG linker engineered for PROTAC synthesis and ADC payload conjugation. The PFP ester moiety offers superior hydrolytic stability over NHS esters, ensuring efficient amine conjugation even under prolonged incubation. The PEG4 spacer enhances aqueous solubility and flexibility, critical for ternary complex formation. Definitive solubility of 10 mM in DMSO enables precise stock preparation. Choose this linker for reproducible, scalable bioconjugation with batch-to-batch consistency.

Molecular Formula C17H20BrF5O6
Molecular Weight 495.2 g/mol
Cat. No. B15142489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG4-PFP ester
Molecular FormulaC17H20BrF5O6
Molecular Weight495.2 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCBr)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C17H20BrF5O6/c18-2-4-26-6-8-28-10-9-27-7-5-25-3-1-11(24)29-17-15(22)13(20)12(19)14(21)16(17)23/h1-10H2
InChIKeyHORNROGUSFXYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo-PEG4-PFP Ester: An Amine-Reactive Heterobifunctional PEG Linker for Targeted Conjugation


Bromo-PEG4-PFP ester is a heterobifunctional linker containing a bromide group for nucleophilic displacement and a pentafluorophenyl (PFP) ester group for amine conjugation, bridged by a polyethylene glycol (PEG) chain of four ethylene oxide units . The compound (MW: 495.23 g/mol; C₁₇H₂₀BrF₅O₆) demonstrates solubility of 10 mM in DMSO, which facilitates stock solution preparation for biological conjugation experiments [1]. As a member of the PEG-based PROTAC linker class, this compound enables the construction of proteolysis-targeting chimeras (PROTACs) by connecting an E3 ubiquitin ligase ligand to a target protein ligand, thereby leveraging the intracellular ubiquitin-proteasome system for selective protein degradation .

Bromo-PEG4-PFP Ester: Why Generic Substitution of PROTAC Linkers Is Scientifically Unjustified


Generic substitution of PROTAC linkers is not scientifically tenable because linker composition directly governs ternary complex formation, aqueous solubility, and overall conjugate stability [1]. Bromo-PEG4-PFP ester incorporates a four-unit PEG spacer that confers distinct hydrophilicity and conformational flexibility compared to shorter PEG chains (e.g., PEG2) or hydrophobic alkyl linkers, parameters that critically influence PROTAC cell permeability and degradation efficiency [1]. Furthermore, the PFP ester moiety exhibits differential susceptibility to hydrolysis relative to the more common N-hydroxysuccinimidyl (NHS) ester, which directly impacts conjugation yield, reaction reproducibility, and the purity of the final bioconjugate [2]. These physicochemical properties are not interchangeable across linker classes, and empirical substitution without comparative validation risks compromised experimental outcomes.

Bromo-PEG4-PFP Ester: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Bromo-PEG4-PFP Ester Exhibits Reduced Hydrolysis Susceptibility Relative to NHS Ester Analogs

The pentafluorophenyl (PFP) ester moiety in Bromo-PEG4-PFP ester demonstrates markedly reduced susceptibility to aqueous hydrolysis compared to N-hydroxysuccinimidyl (NHS) ester-containing analogs such as Bromo-PEG4-NHS ester . The electron-withdrawing fluorine atoms on the phenyl ring stabilize the carbonyl carbon, thereby decreasing the rate of spontaneous hydrolysis in aqueous buffers, particularly at elevated pH . This enhanced hydrolytic stability translates to higher conjugation efficiency and permits extended reaction times without substantial loss of reactive ester groups [1].

Hydrolysis stability PFP ester Amine conjugation

Bromo-PEG4-PFP Ester Demonstrates Higher Amine Reactivity Compared to NHS Ester Analogs

PFP esters, including the moiety present in Bromo-PEG4-PFP ester, exhibit intrinsically higher reactivity toward primary and secondary amines relative to NHS esters such as those in Bromo-PEG4-NHS ester . The electron-withdrawing pentafluorophenyl group renders the carbonyl carbon more electrophilic, accelerating the rate of nucleophilic attack by amine groups and thereby reducing the time required to achieve complete conjugation [1]. This enhanced reactivity is particularly advantageous for labeling biomolecules with limited availability or those requiring rapid, mild coupling conditions to preserve structural integrity [2].

Reaction kinetics Amine reactivity Conjugation efficiency

Bromo-PEG4-PFP Ester Provides Defined 10 mM DMSO Solubility for Reproducible Conjugate Formulation

Bromo-PEG4-PFP ester demonstrates a defined solubility of 10 mM in dimethyl sulfoxide (DMSO) [1]. This quantitative solubility specification enables precise calculation of stock solution concentrations for conjugation reactions, reducing experimental variability introduced by uncertain solubility limits. In contrast, alternative PEG linkers with longer PEG chains (e.g., PEG8, PEG12) or those incorporating hydrophobic aromatic moieties may exhibit altered solubility profiles that require additional optimization of co-solvent systems or may precipitate during aqueous dilution .

Solubility Formulation DMSO

PEG4 Spacer in Bromo-PEG4-PFP Ester Enhances Hydrophilicity Relative to Alkyl Linkers in ADC Applications

The tetraethylene glycol (PEG4) spacer in Bromo-PEG4-PFP ester imparts enhanced hydrophilicity compared to hydrocarbon-based alkyl linkers of comparable length [1]. In antibody-drug conjugate (ADC) applications, the incorporation of hydrophilic PEG linkers has been shown to mitigate the hydrophobic collapse and aggregation that frequently occur when hydrophobic cytotoxic payloads are conjugated to antibodies, thereby preserving the pharmacokinetic profile and binding affinity of the native antibody [2]. While direct quantitative hydrophilicity data for Bromo-PEG4-PFP ester itself is not available, the class-level behavior of PEG4 linkers relative to alkyl linkers supports the selection of PEG-containing linkers for ADCs bearing hydrophobic payloads [3].

Hydrophilicity ADC linker PEG spacer

Bromo-PEG4-PFP Ester: Optimal Application Scenarios for Procurement Decision-Making


PROTAC Synthesis Requiring High Conjugation Efficiency and Aqueous Stability

Bromo-PEG4-PFP ester is optimally deployed in the synthesis of PROTAC molecules where the amine-reactive PFP ester group enables efficient conjugation to E3 ligase ligands or target protein ligands bearing primary or secondary amines. The reduced hydrolysis susceptibility of the PFP ester, as established in the comparative evidence above [1], ensures that the activated ester remains available for productive amide bond formation throughout the conjugation protocol, minimizing linker waste and improving overall synthetic yield [2]. The bromide group subsequently serves as a leaving group for nucleophilic displacement by thiol-containing moieties, enabling sequential, orthogonal bioconjugation strategies [3].

Antibody-Drug Conjugate (ADC) Development with Hydrophobic Cytotoxic Payloads

For ADC programs utilizing hydrophobic payloads (e.g., tubulin inhibitors such as monomethyl auristatin E or maytansinoids), Bromo-PEG4-PFP ester provides a hydrophilic PEG4 spacer that mitigates aggregation and preserves antibody pharmacokinetics [1]. The class-level evidence indicates that PEG-containing linkers improve conjugate solubility and reduce nonspecific interactions compared to alkyl-based linkers [2]. The PFP ester moiety offers enhanced amine reactivity and stability relative to NHS esters [3], enabling robust attachment of the linker-payload construct to amine-functionalized antibodies or antibody fragments.

Bioconjugation Workflows Requiring Reproducible Stock Solution Preparation

Bromo-PEG4-PFP ester is well-suited for laboratories requiring reproducible and scalable bioconjugation protocols, owing to its defined DMSO solubility of 10 mM [1]. This quantitative specification permits precise calculation of stock solution concentrations, eliminating ambiguity associated with variable or unspecified solubility limits [2]. Procurement of this linker supports standardized operating procedures in core facilities and contract research organizations where batch-to-batch consistency is a critical requirement [3].

Peptide and Protein Labeling with Extended Reaction Time Requirements

The enhanced hydrolytic stability of the PFP ester moiety in Bromo-PEG4-PFP ester [1] makes this linker particularly suitable for peptide and protein labeling protocols that necessitate extended incubation periods, such as overnight reactions at 4°C or room temperature [2]. Unlike NHS ester-based linkers that may undergo significant hydrolysis under prolonged aqueous conditions, PFP esters retain their amine reactivity over extended durations, enabling complete conjugation of dilute or precious biomolecule samples [3].

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